molecular formula C20H24N4O3S2 B2794428 2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile CAS No. 1797889-30-5

2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile

Cat. No. B2794428
CAS RN: 1797889-30-5
M. Wt: 432.56
InChI Key: FNHQBDKIPQYVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule that likely contains a thiazole ring and a bipiperidinyl group . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Bipiperidinyl refers to a structure containing two piperidine rings, which are six-membered rings with one nitrogen atom .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds have been synthesized using various methods. For instance, N-(thiazol-2-yl)benzenesulfonamides have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . Another study reported the synthesis of 2-[(4-(thiazol-2-yl)phenyl]propionic acids by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .

Scientific Research Applications

1. Synthesis and Oxidation in Organic Chemistry

  • Thiazole derivatives, such as those involved in the synthesis of 2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile, are used in organic chemistry for various synthetic applications. A study by Aitken et al. (1997) explores the synthesis and oxidation of chiral 2-thiazolines, demonstrating their potential in producing a range of compounds with varying properties (Aitken et al., 1997).

2. Role in Medicinal Chemistry

  • Thiazole-based sulfonyl derivatives show potential in medicinal chemistry. For instance, Kumar et al. (2013) synthesized novel sulfonyl derivatives with antimicrobial and antitubercular properties, highlighting the versatility of thiazole-based compounds in drug development (Kumar et al., 2013).

3. Photophysics and Material Science Applications

  • In the field of material science, thiazole derivatives are used for their photophysical properties. Yenilmez et al. (2013) synthesized metallo-phthalocyanines with thiazole groups, focusing on their fluorescence quenching properties, which have potential applications in sensors and optical materials (Yenilmez et al., 2013).

4. Applications in Bioorganic Chemistry

  • Research by Naganawa et al. (2006) on sulfonamide derivatives, similar in structure to the compound , shows relevance in bioorganic chemistry, particularly in the development of receptor antagonists. This research underscores the compound's potential in therapeutic applications (Naganawa et al., 2006).

5. Antimicrobial and Anticancer Potential

  • The compound's framework has been explored for its antimicrobial and anticancer properties. Research by Khedr et al. (2019) on similar organosulfur compounds demonstrates their potent antimicrobial and anticancer activities, suggesting potential therapeutic applications of 2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile (Khedr et al., 2019).

properties

IUPAC Name

2-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c21-15-16-3-1-2-4-19(16)29(25,26)24-12-5-17(6-13-24)23-10-7-18(8-11-23)27-20-22-9-14-28-20/h1-4,9,14,17-18H,5-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHQBDKIPQYVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)S(=O)(=O)C4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.